molecular formula C22H20N2O5S B2525944 2-methoxy-4,5-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922011-53-8

2-methoxy-4,5-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Cat. No. B2525944
CAS RN: 922011-53-8
M. Wt: 424.47
InChI Key: JHVZDIRVAHYUCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of sulfonamide derivatives has been a subject of interest due to their potential biological activities. In the first paper, a series of new benzenesulfonamides were synthesized starting from substituted benzaldehydes and 4-hydrazinobenzenesulfonamide. The key intermediates were prepared with various substituents, including methoxy groups, which are relevant to the compound of interest . The second paper describes the synthesis of N-(3-methoxybenzoyl)benzenesulfonamide through the reaction of benzenesulfonamide with 3-methoxybenzoic acid in the presence of phosphorous oxychloride . Although the compound is not directly synthesized in these studies, the methodologies employed could be adapted for its synthesis, considering the structural similarities.

Molecular Structure Analysis

X-ray diffraction studies have been utilized to confirm the molecular structures of synthesized compounds. The compound in the second paper crystallizes in the trigonal crystal system, with the dihedral angles between the benzene rings providing insight into the molecular conformation . Similarly, the Schiff base in the third paper crystallizes in the monoclinic space group, and its structure is characterized by the presence of enol-imine tautomerism . The fourth paper discusses a 2,4-dichlorobenzenesulfonamide derivative that does not exhibit tautomeric equilibrium, highlighting the importance of intramolecular hydrogen bonding and the orientation of substituents like methoxy groups . These studies provide a foundation for understanding the molecular structure of the compound , which likely features similar intramolecular interactions and steric considerations.

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of the specific compound mentioned in the command prompt. However, the bioactivity studies in the first paper suggest that the synthesized sulfonamides can interact with biological targets such as carbonic anhydrase enzymes . These interactions are indicative of the potential reactivity of sulfonamide derivatives, including the compound of interest. The presence of methoxy groups and the sulfonamide moiety could influence the compound's reactivity, as seen in the structural analyses.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are inferred from their structural data. The crystallographic studies in the second paper reveal the presence of hydrogen bonds and other non-covalent interactions, which are crucial for the stability of the crystal structure . The Schiff base in the third paper exhibits tautomerism, which is significant for its photochromic and thermochromic properties . The fourth paper's compound shows how intramolecular hydrogen bonding affects the physical state, with two independent molecules in the crystal structure . These findings suggest that the compound of interest would also exhibit specific physical and chemical properties influenced by its molecular conformation and the nature of its substituents.

Scientific Research Applications

  • Photodynamic Therapy and Cancer Treatment
    The synthesis and characterization of zinc(II) phthalocyanine substituted with benzenesulfonamide derivatives have been studied, showing promising applications in photodynamic therapy, an effective alternative in cancer treatment. The unique properties of these compounds, such as good solubility, monomeric species, adequate fluorescence, singlet oxygen production, and photostability, make them potential candidates as photosensitizers in this field (Pişkin, Canpolat, & Öztürk, 2020).

  • Antimicrobial and Enzyme Inhibition Effects
    New Schiff bases derived from Sulfa drugs and their Pd(II), Cu(II) complexes have been synthesized, showing significant antimicrobial activities against various strains and high inhibition potencies on enzymes like carbonic anhydrase II and I. The unique molecular structures of these compounds and their metal complexes contribute to their bioactivity, offering potential applications in medical and pharmacological research (Alyar et al., 2018).

  • Spectroscopic and Photophysicochemical Properties
    The compounds with benzenesulfonamide derivatives have been studied for their spectroscopic, photophysical, and photochemical properties. Their potential as photosensitizers in photodynamic therapy for cancer treatment has been emphasized, highlighting their suitability due to favorable properties such as solubility, fluorescence, and photostability (Öncül, Öztürk, & Pişkin, 2022).

  • Synthesis and Characterization
    The synthesis and characterization of N-(3-methoxybenzoyl)benzenesulfonamide have been documented, providing a comprehensive understanding of its crystal structure and molecular interactions. This knowledge is fundamental for the development and application of this compound in various scientific fields (Sreenivasa et al., 2014).

properties

IUPAC Name

2-methoxy-4,5-dimethyl-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5S/c1-13-10-20(28-3)21(11-14(13)2)30(26,27)24-15-8-9-18-16(12-15)22(25)23-17-6-4-5-7-19(17)29-18/h4-12,24H,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHVZDIRVAHYUCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.